molecular formula C6H12F2N2 B2436155 1-(2,2-Difluoroethyl)pyrrolidin-3-amine CAS No. 1247592-29-5

1-(2,2-Difluoroethyl)pyrrolidin-3-amine

Cat. No. B2436155
CAS RN: 1247592-29-5
M. Wt: 150.173
InChI Key: STFHSLYWFPMOHR-UHFFFAOYSA-N
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Description

“1-(2,2-Difluoroethyl)pyrrolidin-3-amine” is a chemical compound with the CAS Number: 1247592-29-5 . It has a molecular weight of 150.17 . The IUPAC name for this compound is 1-(2,2-difluoroethyl)-3-pyrrolidinamine . The physical form of this compound is liquid .


Synthesis Analysis

The synthesis of pyrrolidine compounds, such as “1-(2,2-Difluoroethyl)pyrrolidin-3-amine”, often involves the N-heterocyclization of primary amines with diols . This process is catalyzed by a Cp*Ir complex . A variety of five-, six-, and seven-membered cyclic amines can be synthesized in good to excellent yields using this method .


Molecular Structure Analysis

The InChI code for “1-(2,2-Difluoroethyl)pyrrolidin-3-amine” is 1S/C6H12F2N2/c7-6(8)4-10-2-1-5(9)3-10/h5-6H,1-4,9H2 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“1-(2,2-Difluoroethyl)pyrrolidin-3-amine” has a molecular weight of 150.17 . It is stored at a temperature of 4 degrees Celsius . The physical form of this compound is liquid .

Scientific Research Applications

Synthesis and Characterization

  • 1-(2,2-Difluoroethyl)pyrrolidin-3-amine is used in the synthesis of various complexes, including those with cobalt(III). These complexes have been characterized through methods like IR, UV–Vis, and NMR spectroscopy. The molecular structure of these compounds provides insights into their chemical properties and potential applications (Amirnasr, Schenk, & Meghdadi, 2002).

Catalysis and Reaction Mechanisms

  • Pyrrolidine derivatives, including 1-(2,2-Difluoroethyl)pyrrolidin-3-amine, can be involved in asymmetric A(3) reactions in the presence of copper iodide and specific cocatalysts. These reactions produce propargylamines, a class of compounds useful in various chemical syntheses (Zhao & Seidel, 2015).

Asymmetric Synthesis

  • The compound plays a role in the asymmetric synthesis of functionalized pyrrolidines with trifluoromethyl groups. These syntheses are significant for creating compounds with potential medical value, demonstrating the importance of 1-(2,2-Difluoroethyl)pyrrolidin-3-amine in pharmaceutical research (Zhi et al., 2016).

Intermediate in Antibiotic Preparation

  • It serves as a key intermediate in the preparation of specific antibiotics, highlighting its role in the development of new pharmaceuticals (Fleck et al., 2003).

Pyrrole and Pyrrolidine Derivatives

  • Pyrrolidine derivatives, including this compound, are fundamental for the synthesis of various biologically important molecules like heme and chlorophyll. Their utility extends to the preparation of solvents and wetting agents with relatively low toxicity (Anderson & Liu, 2000).

Functionalization in Organic Chemistry

  • The compound is used in the functionalization of cyclic amines, a critical process in organic chemistry. This includes redox-annulations with α,β-unsaturated carbonyl compounds to produce pyrrolines and pyrrolidines (Kang et al., 2015).

Novel Synthesis Approaches

  • It is pivotal in exploring new methods for synthesizing pyrrolidines, an area of significant interest due to the ubiquity of these compounds in natural products and catalysts (Pandiancherri, 2019).

Safety and Hazards

The safety information for “1-(2,2-Difluoroethyl)pyrrolidin-3-amine” includes several hazard statements: H226, H314, and H335 . The compound is labeled with the signal word “Danger” and is associated with the GHS pictograms GHS02, GHS05, and GHS07 . Several precautionary statements are also associated with this compound .

properties

IUPAC Name

1-(2,2-difluoroethyl)pyrrolidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12F2N2/c7-6(8)4-10-2-1-5(9)3-10/h5-6H,1-4,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STFHSLYWFPMOHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)CC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1247592-29-5
Record name 1-(2,2-difluoroethyl)pyrrolidin-3-amine
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